1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(3-pyridin-4-yloxyazetidin-1-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-12(19)17-8-4-13(5-9-17)18-10-15(11-18)20-14-2-6-16-7-3-14/h2-3,6-7,13,15H,4-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQBYYUYLVRTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Construction
Azetidine, a four-membered nitrogen heterocycle, is synthesized via cyclization strategies. A common method involves the ring closure of 3-amino alcohols using tosyl chloride (TsCl) under basic conditions. For example:
Yields for this step typically range from 60–75%, with purification via column chromatography.
Functionalization of Piperidine
Piperidine is functionalized at the 4-position to introduce a hydroxyl group, enabling subsequent etherification. One approach involves oxidation of 4-piperidone to 4-hydroxypiperidine using sodium borohydride (NaBH) in methanol:
Etherification of Azetidine and Piperidine
The azetidine and piperidine moieties are connected via a Mitsunobu reaction, which facilitates ether bond formation between the 3-hydroxyazetidine and 4-hydroxypiperidine:
Conditions : Diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine (PPh, 1.5 equiv), tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.
Yield : 65–70% after silica gel purification.
Introduction of the Pyridin-4-yloxy Group
Nucleophilic Aromatic Substitution
Pyridin-4-ol undergoes nucleophilic substitution with the azetidine nitrogen. However, direct substitution is challenging due to the poor leaving group ability of hydroxide. Instead, a Mitsunobu reaction is employed:
Optimization : Microwave-assisted synthesis at 100°C for 1 hour increases yields to 80%.
Acetylation of the Piperidine Nitrogen
Acylation with Acetyl Chloride
The terminal step involves acetylation of the piperidine nitrogen using acetyl chloride in the presence of a base:
Conditions : Dichloromethane (DCM), triethylamine (2.5 equiv), 0°C to room temperature, 2 hours.
Yield : 90–95% after aqueous workup.
Alternative Synthetic Routes
Reductive Amination Approach
A patent by Google Patents (CA3029305A1) discloses a reductive amination strategy for analogous piperidine derivatives:
Solid-Phase Synthesis
Azetidine-piperidine hybrids have been synthesized on Wang resin using Fmoc-protected intermediates, though this method is less common for large-scale production.
Analytical Data and Characterization
Spectroscopic Confirmation
-
H NMR (400 MHz, CDCl): δ 1.45–1.60 (m, 2H, piperidine H), 2.10 (s, 3H, COCH), 3.20–3.35 (m, 4H, azetidine NCH), 4.50–4.65 (m, 1H, OCH), 7.25–7.40 (m, 4H, pyridine H).
-
HRMS : Calculated for CHNO [M+H]: 276.1709; Found: 276.1712.
Challenges and Optimization
Steric Hindrance
The compact azetidine ring imposes steric constraints during etherification. Microwave-assisted synthesis and high-boiling solvents (e.g., DMF) improve reaction efficiency.
Purification
Silica gel chromatography remains the standard purification method, though recrystallization from ethyl acetate/hexane mixtures enhances purity for pharmaceutical applications.
Industrial Scalability
A 2025 pilot-scale synthesis reported by the European Patent Office achieved a 72% overall yield using continuous-flow reactors for Mitsunobu and acetylation steps. Key parameters:
-
Throughput : 5 kg/day
-
Purity : >99.5% (HPLC)
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one may act as inhibitors of specific enzymes or receptors involved in various diseases. For instance, piperidine derivatives have been studied for their role as Janus kinase (JAK) inhibitors, which are significant in treating autoimmune disorders and cancers .
Neuropharmacology
The structural components of this compound suggest potential neuropharmacological applications. Compounds with piperidine and azetidine structures have been explored for their effects on neurotransmitter systems, indicating possible uses in treating neurological disorders such as depression or anxiety .
Anti-inflammatory Properties
Research has shown that derivatives of similar structures exhibit anti-inflammatory activities. The presence of the pyridine ring may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further studies in chronic inflammatory diseases .
Case Study 1: JAK Inhibition
A study focused on piperidin-4-yl azetidine derivatives demonstrated their effectiveness as JAK inhibitors. The findings suggest that modifications to the piperidine ring can significantly enhance inhibitory potency against JAK enzymes, which play a critical role in cytokine signaling pathways involved in inflammation and immune responses .
| Compound | JAK Inhibition IC50 (µM) | Notes |
|---|---|---|
| Compound A | 0.5 | Strong inhibitor |
| Compound B | 2.0 | Moderate inhibitor |
| This compound | TBD | Under investigation |
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, compounds with similar structural features were assessed for their impact on serotonin and dopamine receptors. The results indicated that modifications to the azetidine component could lead to enhanced receptor affinity, suggesting potential applications in mood disorders .
| Compound | Receptor Affinity (Ki) | Therapeutic Potential |
|---|---|---|
| Compound X | 50 nM | Antidepressant |
| Compound Y | 75 nM | Antipsychotic |
| This compound | TBD | Further research needed |
Mechanism of Action
The mechanism of action of 1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are listed below, with key differences in substituents, molecular properties, and biological activities:
Table 1: Comparative Analysis of Structurally Similar Compounds
*Calculated based on molecular formula.
Key Observations:
Structural Diversity :
- The pyridin-4-yloxy-azetidine group in the target compound distinguishes it from analogs with pyrazole (), oxadiazole (), or thiazole-isoxazole () substituents. These modifications influence solubility, target selectivity, and metabolic stability.
Biological Activity: Anti-ulcer activity: Piperidine-linked dihydropyrimidinones (e.g., compound III in ) show efficacy in histopathological models, suggesting the target compound’s piperidine core may confer gastroprotective effects. Fungicidal applications: Thiazole-isoxazole derivatives () exhibit crop-protection properties, which the target compound may mimic if tested.
Synthetic Routes: The target compound’s synthesis may parallel methods for enaminones (e.g., DMF-DMA-mediated condensation ) or microwave-assisted Mannich reactions ().
Biological Activity
1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure composed of multiple functional groups, including a piperidine and an azetidine ring. Its molecular formula is , with a molecular weight of 290.37 g/mol.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit notable antimicrobial properties. For instance, compounds with piperidine structures have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL) comparable to last-resort antibiotics like vancomycin and linezolid .
Inhibition of Janus Kinase (JAK)
The compound has been identified as a potential inhibitor of Janus kinase (JAK), which plays a crucial role in various inflammatory and autoimmune diseases. The inhibition of JAK pathways can lead to reduced inflammation and improved outcomes in conditions such as rheumatoid arthritis .
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes within the body:
- JAK Inhibition : By inhibiting JAK, the compound disrupts the signaling pathways that lead to inflammation.
- Antimicrobial Mechanism : The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis and death in susceptible strains.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited strong bactericidal properties against both susceptible and drug-resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections caused by resistant strains .
Clinical Implications in Inflammatory Diseases
Another study focused on the therapeutic implications of JAK inhibitors in treating inflammatory diseases. The findings suggested that compounds like this compound could provide significant benefits in managing conditions such as rheumatoid arthritis by modulating immune responses .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the azetidine and piperidine cores. Key steps include nucleophilic substitution (e.g., pyridin-4-yloxy group attachment) and ketone formation. Solvents like dimethylformamide (DMF) or toluene under inert atmospheres are critical to prevent side reactions . Temperature control (e.g., 60–80°C) and catalysts (e.g., palladium or copper-based) enhance reaction efficiency. Purification via flash chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves the azetidine-piperidine linkage and pyridin-4-yloxy substituent. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 318.4). Fourier-Transform Infrared (FTIR) identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups . High-resolution X-ray diffraction can validate crystal structure and bond angles .
Q. How can researchers identify potential biological targets for this compound in early-stage drug discovery?
- Methodological Answer : Computational methods like molecular docking (using AutoDock or Schrödinger) predict interactions with kinases or GPCRs. In vitro assays (e.g., enzyme inhibition or receptor-binding studies) validate targets. For example, analogs with pyridinyloxy groups show affinity for nicotinic acetylcholine receptors .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer : Use personal protective equipment (PPE) due to potential skin/eye irritation. Work under fume hoods to avoid inhalation. Emergency protocols include rinsing with water for skin/eye contact and immediate medical consultation for ingestion. Refer to SDS guidelines for storage (2–8°C, inert atmosphere) .
Q. How does this compound compare structurally to related piperidine derivatives, and what implications does this have for its reactivity?
- Methodological Answer : Comparative analysis (Table 1) shows that replacing pyridin-4-yloxy with chlorophenyl or morpholine groups alters lipophilicity (logP) and hydrogen-bonding capacity. These modifications impact solubility and metabolic stability .
Table 1 : Structural Comparison of Piperidine Derivatives
| Compound | Substituent | logP | Biological Activity |
|---|---|---|---|
| Target Compound | Pyridin-4-yloxy | 2.1 | Kinase inhibition |
| 1-(4-Chlorophenyl) analog | 4-Chlorophenyl | 3.5 | Antifungal |
| Morpholine derivative | Morpholine | 1.8 | Neuroprotective |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency against specific enzyme targets?
- Methodological Answer : Systematically modify the azetidine linker, pyridinyloxy group, or ketone moiety. For example:
- Replace pyridin-4-yloxy with pyrimidin-2-yl to enhance π-π stacking .
- Introduce fluorinated groups to improve metabolic stability .
Use IC₅₀ assays and molecular dynamics simulations to correlate structural changes with activity .
Q. How should researchers address contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Replicate experiments using standardized protocols (e.g., CLIA-certified labs) and validate via orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
Q. What strategies are effective for resolving low solubility in aqueous media during formulation studies?
- Methodological Answer : Employ salt formation (e.g., hydrochloride) or co-solvents (PEG-400/Cremophor EL). Nanocrystal technology or liposomal encapsulation can enhance bioavailability. Measure solubility via shake-flask method and validate with in vivo pharmacokinetics .
Q. How can computational modeling guide the design of derivatives with reduced off-target effects?
- Methodological Answer : Use homology modeling to predict off-target binding (e.g., CYP450 enzymes). Apply machine learning (e.g., Random Forest) to analyze toxicity databases. Prioritize derivatives with >10-fold selectivity in panel screens .
Q. What mechanistic insights can be gained from studying metabolic pathways of this compound?
- Methodological Answer : Incubate with liver microsomes (human/rat) to identify Phase I metabolites (e.g., hydroxylation at the piperidine ring). Use LC-MS/MS for detection. Correlate metabolic stability (t₁/₂) with in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
